molecular formula C14H11N3O3 B13012757 6-(benzyloxy)-5-nitro-1H-indazole CAS No. 1499162-37-6

6-(benzyloxy)-5-nitro-1H-indazole

Cat. No.: B13012757
CAS No.: 1499162-37-6
M. Wt: 269.25 g/mol
InChI Key: DLKGBRHPNDFXPP-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-5-nitro-1H-indazole is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-5-nitro-1H-indazole typically involves multiple steps, starting from commercially available starting materials. One common method involves the nitration of 6-benzyloxyindole, followed by cyclization to form the indazole ring. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and cyclization can be achieved using various cyclizing agents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-5-nitro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Benzyloxy)-5-nitro-1H-indazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzyloxy)-5-nitro-1H-indazole is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1499162-37-6

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

5-nitro-6-phenylmethoxy-1H-indazole

InChI

InChI=1S/C14H11N3O3/c18-17(19)13-6-11-8-15-16-12(11)7-14(13)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)

InChI Key

DLKGBRHPNDFXPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C3C=NNC3=C2)[N+](=O)[O-]

Origin of Product

United States

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